Cas no 1164458-01-8 (N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide)

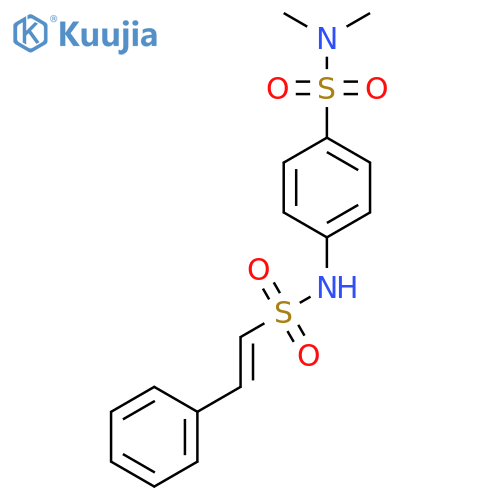

1164458-01-8 structure

商品名:N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide

N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- SMR000063047

- CHEMBL1527873

- AKOS000955126

- MLS000058001

- N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide

- MLS002634378

- HMS2356L08

- AB00426016-05

- EN300-18164270

- 1164458-01-8

- Z45752645

-

- インチ: 1S/C16H18N2O4S2/c1-18(2)24(21,22)16-10-8-15(9-11-16)17-23(19,20)13-12-14-6-4-3-5-7-14/h3-13,17H,1-2H3/b13-12+

- InChIKey: MOVXAFKSRWGBBY-OUKQBFOZSA-N

- ほほえんだ: S(C1C=CC(=CC=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 366.07079941g/mol

- どういたいしつりょう: 366.07079941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 616

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 100Ų

- 疎水性パラメータ計算基準値(XlogP): 2

N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18164270-0.5g |

1164458-01-8 | 90% | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-18164270-2.5g |

1164458-01-8 | 90% | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-18164270-0.25g |

1164458-01-8 | 90% | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-18164270-10g |

1164458-01-8 | 90% | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-18164270-0.05g |

1164458-01-8 | 90% | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-18164270-0.1g |

1164458-01-8 | 90% | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-18164270-5g |

1164458-01-8 | 90% | 5g |

$2028.0 | 2023-09-19 | ||

| Enamine | EN300-18164270-1g |

1164458-01-8 | 90% | 1g |

$699.0 | 2023-09-19 |

N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

1164458-01-8 (N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量